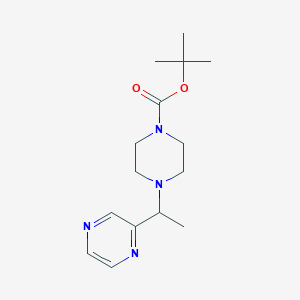

tert-Butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate is a piperazine derivative featuring a pyrazine ring substituted with an ethyl group at the 1-position of the piperazine core. The tert-butoxycarbonyl (Boc) group at the 1-carboxylate position serves as a protective group, enhancing synthetic versatility and stability during chemical transformations. This compound is of interest in medicinal chemistry due to the pyrazine moiety, which is a nitrogen-rich heterocycle known for its role in hydrogen bonding and π-π interactions, making it valuable in drug design for targeting enzymes or receptors . Its molecular formula is inferred as C₁₆H₂₃N₅O₂, with a molecular weight of approximately 317.39 g/mol, based on structurally similar analogs .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(1-pyrazin-2-ylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-12(13-11-16-5-6-17-13)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFOFLDVBHZMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401136509 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[1-(2-pyrazinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-02-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[1-(2-pyrazinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[1-(2-pyrazinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with pyrazine derivatives under specific conditions. One common method involves the use of triethylamine as a base and acetonitrile as a solvent. The reaction mixture is stirred at room temperature and then cooled to 0°C before adding the pyrazine derivative dropwise . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazine derivatives .

Scientific Research Applications

Structure and Synthesis

The molecular formula of tert-butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate is C_{15}H_{22}N_{2}O_{2}. The synthesis typically involves the reaction of N-Boc-piperazine with pyrazine derivatives, often using triethylamine as a base in acetonitrile. This process allows for the formation of the desired compound through controlled conditions that yield high purity products.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride as a reducing agent.

- Nucleophilic Substitution : Substituting the tert-butyl or pyrazine groups with other functional groups.

Medicinal Chemistry

Antimicrobial Properties : Research indicates that piperazine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Anticancer Activity : There is ongoing research into the anticancer properties of piperazine derivatives. The interaction of the piperazine and pyrazine moieties with biological targets may lead to the modulation of cancer cell pathways, presenting opportunities for therapeutic developments against various cancers.

Drug Development

The compound is being explored as a potential therapeutic agent in treating diseases such as tuberculosis (TB). Piperazine derivatives are known to play critical roles in antibiotic formulations, and this compound's structural features may enhance its efficacy against Mycobacterium tuberculosis. Several studies have highlighted the importance of piperazine-based compounds in developing novel anti-TB agents .

Organic Synthesis

Due to its structural versatility, this compound serves as an important intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in pharmaceutical chemistry and materials science .

Case Study 1: Antitubercular Activity

A study focused on synthesizing novel piperazine derivatives demonstrated that compounds structurally related to this compound exhibited promising antitubercular activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments. This highlights the potential of optimizing such compounds for enhanced therapeutic efficacy against TB .

Case Study 2: Anticancer Research

Another research initiative evaluated the anticancer properties of various piperazine derivatives, including this compound. The results indicated that certain modifications to the piperazine ring could enhance selective toxicity towards cancer cells while minimizing effects on healthy cells. This underscores the importance of structural diversity in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and pyrazine moiety allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate and its analogs:

Key Insights :

Chlorine or sulfonyl groups (e.g., trifluoromethanesulfonyl in ) enhance electrophilicity and stability, making these compounds suitable for further functionalization.

Biological Relevance :

- Pyrazine-containing compounds are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic adenine in ATP-binding pockets .

- Piperazine derivatives with sulfonyl groups (e.g., ) are common intermediates in synthesizing sulfonamide drugs, which exhibit diverse bioactivities.

Synthetic Accessibility :

- Suzuki-Miyaura coupling (used in for thiazole-substituted analogs) is a viable method for introducing pyrazine groups. The Boc-protected piperazine core allows for high-yield reactions (e.g., 98% yield in ).

Biological Activity

tert-Butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a tert-butyl group, a pyrazine ring, and a piperazine structure, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

The chemical formula of this compound is , with a molecular weight of 288.37 g/mol. Its IUPAC name is tert-butyl 4-(1-pyrazin-2-ylethyl)piperazine-1-carboxylate, and it has the InChI code: InChI=1S/C15H24N4O2/c1-12(13-11-16-5-6-17-13)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6,11-12H,7-10H2,1-4H3 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The piperazine and pyrazine moieties facilitate interactions with various enzymes and receptors, potentially leading to antibacterial, antifungal, and anticancer effects. Research indicates that the compound may modulate the activity of certain proteins involved in disease processes .

Antibacterial Activity

Studies have shown that piperazine derivatives exhibit significant antibacterial properties. For instance, related compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, with some demonstrating low minimum inhibitory concentrations (MICs). The structural features of tert-butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine derivatives suggest potential for similar activities .

Anticancer Properties

Research into the anticancer potential of piperazine derivatives has revealed promising results. Compounds with similar structures have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and modulation of apoptotic pathways .

Summary of Biological Activities

Case Study 1: Antitubercular Activity

A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds similar to tert-butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine demonstrated promising antitubercular activity with IC50 values as low as 0.29 μM in DNA supercoiling assays . This highlights the potential of this compound as a lead structure for developing new antitubercular agents.

Case Study 2: Anticancer Evaluation

In another study focused on anticancer properties, several piperazine derivatives were screened against human cancer cell lines. The results indicated that modifications to the piperazine ring significantly affected biological activity, suggesting that tert-butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine could be optimized for enhanced anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(1-(pyrazin-2-yl)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyrazine derivatives (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane with potassium carbonate under reflux (110°C, 12 h) is a common route, yielding 78–88.7% . Key variables include solvent polarity, temperature, and stoichiometric ratios. Lower yields (60%) occur with shorter reaction times or suboptimal base equivalents. Purification typically involves silica gel chromatography (hexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.46 ppm) and piperazine/pyrazine ring protons (δ 3.0–4.0 ppm and 8.0–9.0 ppm, respectively) .

- MS (ESI) : Confirm molecular ion peaks (e.g., m/z 243 [M+H-100]+ for intermediates) and fragmentation patterns .

- HPLC : Monitor purity (>99% by retention time analysis) .

Q. How is this compound utilized as a precursor in medicinal chemistry?

- Applications : It serves as a scaffold for drug candidates via functionalization of the piperazine ring or pyrazine moiety. For example, coupling with boronate esters (Suzuki-Miyaura reactions) introduces aryl groups for kinase inhibitor development . Boc deprotection (HCl/dioxane) generates free piperazine intermediates for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?

- Case Study : Variations in chemical shifts (e.g., δ 3.74 ppm vs. 3.08 ppm for piperazine protons) arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic processes or compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) . X-ray crystallography (e.g., monoclinic P2₁/n symmetry) provides definitive structural validation .

Q. What strategies optimize microwave-assisted synthesis for higher efficiency?

- Experimental Design : Microwave irradiation (100°C, 3 h) reduces reaction times by 75% compared to traditional heating (12 h). Key parameters include solvent choice (toluene/ethanol mixtures), catalyst loading (tetrakis(triphenylphosphine)palladium), and boron reagent ratios (1:1.05 substrate:reagent) . Post-reaction workup with aqueous Na₂CO₃ minimizes byproducts .

Q. How do steric and electronic effects of the tert-butyl group influence crystallographic packing and reactivity?

- Mechanistic Insight : The tert-butyl group induces steric hindrance, reducing rotational freedom in the piperazine ring (observed in X-ray torsion angles: C9—N1—C5—O1 = −13.8°) . This stabilizes specific conformers, impacting ligand-receptor binding in biological assays. Crystallographic Hirshfeld surface analysis reveals dominant H-bonding (N—H⋯O) and van der Waals interactions .

Q. What are the challenges in purifying hygroscopic intermediates, and how are they mitigated?

- Practical Solutions : Boc-protected intermediates often absorb moisture, complicating column chromatography. Use anhydrous Na₂SO₄ during organic phase drying and lyophilization for solids. For oils, employ high-vacuum distillation or trituration with cold ether . LCMS-guided fractionation ensures purity for sensitive downstream reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.